2-(2,6-Dimethylphenyl)ethan-1-amine
Overview
Description
“2-(2,6-Dimethylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 76935-78-9 . It has a molecular weight of 149.24 and its IUPAC name is 2-(2,6-dimethylphenyl)ethanamine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2,6-Dimethylphenyl)ethan-1-amine” is 1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2,6-Dimethylphenyl)ethan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 149.24 .Scientific Research Applications
Use in Chemical Synthesis
2-(2,6-Dimethylphenyl)ethan-1-amine is a chemical compound with the CAS Number: 76935-78-9 . It is used in chemical synthesis, and its properties and safety information are well-documented .
Polymorphism and Cocrystal Salt Formation
In the field of pharmaceutical chemistry, 2-(2,6-Dimethylphenyl)ethan-1-amine has been studied for its polymorphism and cocrystal salt formation . This compound is an analog of 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug . The polymorphism of 2-DCABA was studied to investigate the effect of double Cl–CH3 exchange . Three forms-two polymorphs (I and II) were obtained through polymorph screening in a variety of solvents .
Synthesis of DOPO-Containing Poly (2,6-dimethyl-1,4-phenylene oxide)s
In the field of polymer chemistry, 2-(2,6-Dimethylphenyl)ethan-1-amine is used in the synthesis of DOPO-Containing Poly (2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization .
Safety And Hazards
properties
IUPAC Name |
2-(2,6-dimethylphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-3-5-9(2)10(8)6-7-11/h3-5H,6-7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXJQKFBPRPHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876095 | |
Record name | PHENETHYLAMINE,2,6-DIMETHYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50876095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylphenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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